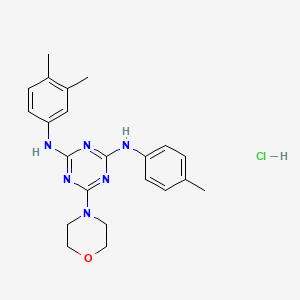
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N2-(3,4-dimethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of interest in various scientific research applications. This detailed article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Basic Information
- Chemical Formula : C22H27ClN6O
- Molecular Weight : 426.9 g/mol
- CAS Number : 1179470-75-7
Structural Characteristics
The compound features a triazine ring system with multiple substituents that enhance its biological activity. The presence of morpholino and dimethylphenyl groups contributes to its solubility and interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in the development of therapeutic agents. Its structure suggests potential activity against various diseases due to the following properties:
- Anticancer Activity : Preliminary studies indicate that compounds with triazine moieties exhibit antiproliferative effects on cancer cell lines. Research has focused on their ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Investigations into its efficacy against bacterial and fungal strains are ongoing.
Pharmacology
The pharmacological profile of this compound includes:
- Enzyme Inhibition : Studies have explored its potential as an inhibitor of various enzymes linked to metabolic disorders. For instance, its role in modulating pathways related to inflammation and oxidative stress is being investigated.
- Neuroprotective Effects : Recent research has suggested that derivatives of this compound may protect neuronal cells from damage caused by neurodegenerative diseases.
Material Science
In material science, the compound's chemical structure allows for its use in:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology : Its ability to form complexes with metal ions opens avenues for developing nanomaterials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a similar triazine derivative inhibited the growth of breast cancer cell lines by interfering with cell cycle progression. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs), leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory found that modifications of triazine compounds exhibited significant antibacterial activity against Staphylococcus aureus. The study suggested that the presence of the morpholino group was crucial for enhancing membrane permeability.
Case Study 3: Neuroprotection
An investigation into neuroprotective agents highlighted that certain triazine derivatives could reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. This suggests potential applications in treating conditions like Alzheimer's disease.
Propiedades
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-15-4-7-18(8-5-15)23-20-25-21(24-19-9-6-16(2)17(3)14-19)27-22(26-20)28-10-12-29-13-11-28;/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLFBUFCWXJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













